molecular formula C9H13BF4O2 B13906702 4,4,5,5-tetramethyl-2-[(Z)-2,3,3,3-tetrafluoroprop-1-enyl]-1,3,2-dioxaborolane

4,4,5,5-tetramethyl-2-[(Z)-2,3,3,3-tetrafluoroprop-1-enyl]-1,3,2-dioxaborolane

Cat. No.: B13906702
M. Wt: 240.00 g/mol
InChI Key: SLAQSPWBXKVKMF-WAYWQWQTSA-N
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Description

4,4,5,5-tetramethyl-2-[(Z)-2,3,3,3-tetrafluoroprop-1-enyl]-1,3,2-dioxaborolane is an organoboron compound known for its unique structure and reactivity. This compound is part of the boronic ester family, which is widely used in organic synthesis, particularly in Suzuki coupling reactions. The presence of both boron and fluorine atoms in its structure makes it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-[(Z)-2,3,3,3-tetrafluoroprop-1-enyl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with tetrafluoropropene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the boronic ester. The reaction conditions often include a controlled temperature and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-tetramethyl-2-[(Z)-2,3,3,3-tetrafluoroprop-1-enyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include various boronic acids, boranes, and substituted boronic esters. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-2-[(Z)-2,3,3,3-tetrafluoroprop-1-enyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating reactions such as Suzuki coupling. The presence of fluorine atoms enhances the compound’s reactivity and selectivity by influencing the electronic properties of the boron center .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4,4,5,5-tetramethyl-2-[(Z)-2,3,3,3-tetrafluoroprop-1-enyl]-1,3,2-dioxaborolane lies in its fluorinated side chain, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring high selectivity and stability, such as in pharmaceuticals and advanced materials .

Properties

Molecular Formula

C9H13BF4O2

Molecular Weight

240.00 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(Z)-2,3,3,3-tetrafluoroprop-1-enyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C9H13BF4O2/c1-7(2)8(3,4)16-10(15-7)5-6(11)9(12,13)14/h5H,1-4H3/b6-5-

InChI Key

SLAQSPWBXKVKMF-WAYWQWQTSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C(/C(F)(F)F)\F

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C(C(F)(F)F)F

Origin of Product

United States

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